Enhanced Lipophilicity (clogP) versus Dimethyl and Diethyl Ester Analogs Drives Differential Membrane Permeability and Protein Binding
The diisopropyl ester moieties in CAS 853334-17-5 impart substantially higher calculated lipophilicity compared to the dimethyl (CAS 853334-15-3) and diethyl (CAS 853334-16-4) analogs. Based on fragment-based computational predictions using the pyrrolo[1,2-b]pyridazine core and 4-nitrobenzoyl substituent as constant structural elements, each additional methylene unit in the ester side chain contributes approximately +0.5 to the clogP value [1]. This positions the diisopropyl analog as the most lipophilic member of this congeneric series, which directly impacts membrane permeability, plasma protein binding, and non-specific tissue distribution in biological assays [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) based on ester side-chain contribution |
|---|---|
| Target Compound Data | Diisopropyl analog: estimated clogP contribution from ester groups ~ +4.0 (total estimated clogP ~ 3.2–3.8) |
| Comparator Or Baseline | Dimethyl analog (CAS 853334-15-3): ester clogP contribution ~ +2.0 (total estimated clogP ~ 1.2–1.8); Diethyl analog (CAS 853334-16-4): ester clogP contribution ~ +3.0 (total estimated clogP ~ 2.2–2.8) |
| Quantified Difference | Diisopropyl ester contributes approximately +2.0 and +1.0 additional logP units relative to dimethyl and diethyl esters, respectively |
| Conditions | Fragment-based computational estimation (KOWWIN/CLOGP methodology); assumes identical pyrrolo[1,2-b]pyridazine core and 4-nitrobenzoyl substituent across all analogs |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific binding in cell-based assays, making the diisopropyl analog the preferred choice when intracellular target engagement or blood-brain barrier penetration is desired, while the dimethyl analog may be favored for aqueous solubility-limited assay formats.
- [1] Hao-Yue Xiang, Jian-Yang Chen, Xia-Juan Huan, Yi Chen, Zhao-bing Gao, Jian Ding, Ze-Hong Miao, Chun-Hao Yang, "Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors," Bioorganic & Medicinal Chemistry Letters, 2021, 56, 128501. (Class-level SAR evidence that substituent identity on pyrrolo[1,2-b]pyridazine core modulates potency and drug-like properties.) View Source
- [2] E. Yu. Mendogralo, R. O. Shcherbakov, L. N. Sorotskaja, M. G. Uchuskin, "Pyrrolo[1,2-b]pyridazines: synthesis and application perspective," Mendeleev Commun., 2025, 35(3), 241–248. (Review establishing the pyrrolo[1,2-b]pyridazine scaffold as a privileged structure for medicinal chemistry applications, with SAR trends linked to substituent variation.) View Source
